Bezafibrate

Drug metabolism CYP inhibition Drug-drug interaction

Bezafibrate is a second-generation pan-PPAR (α/γ/δ) agonist, unlike PPARα-selective fenofibrate/gemfibrozil. It delivers both lipid modification (TG -38.3%, HDL-C +18.0%) and glycemic improvements (insulin -17.0%, adiponectin +15.4%), making it the preferred fibrate for metabolic syndrome and diabetic dyslipidemia models. Its shorter half-life (~2.1 h) and balanced renal/metabolic clearance facilitate controlled-release formulation development. As a CYP2C8 inhibitor (Ki=9.7 μM), it serves as a reference for drug-drug interaction assays. For statin combination studies, bezafibrate avoids the elevated myopathy risk of gemfibrozil. Sourced with ≥98% purity, ready for preclinical research.

Molecular Formula C19H20ClNO4
Molecular Weight 361.8 g/mol
CAS No. 41859-67-0
Cat. No. B1666932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBezafibrate
CAS41859-67-0
SynonymsAzufibrat
Béfizal
Befibrat
Beza Lande
Beza Puren
Beza-Lande
Beza-Puren
Bezabeta
Bezacur
Bezafibrat PB
Bezafibrate
Bezafisal
Bezalip
Bezamerck
BM 15.075
BM-15.075
BM15.075
Cedur
Difaterol
durabezur
Eulitop
Lipox
Reducterol
Regadrin B
Sklerofibrat
Solibay
Molecular FormulaC19H20ClNO4
Molecular Weight361.8 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)O)OC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C19H20ClNO4/c1-19(2,18(23)24)25-16-9-3-13(4-10-16)11-12-21-17(22)14-5-7-15(20)8-6-14/h3-10H,11-12H2,1-2H3,(H,21,22)(H,23,24)
InChIKeyIIBYAHWJQTYFKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility54.3 [ug/mL] (The mean of the results at pH 7.4)
1.55e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bezafibrate (CAS 41859-67-0) Procurement Overview: Fibrate-Class Compound for Lipid-Modifying Research and Formulation


Bezafibrate is a second-generation fibric acid derivative that functions pharmacologically as a balanced pan-PPAR (α/γ/δ) agonist, distinguishing it from PPARα-selective fibrates such as fenofibrate and gemfibrozil [1]. Its half-life is approximately 2.1 hours, and it undergoes both renal excretion (~50% unchanged) and metabolic clearance [2]. Its broad receptor activation profile enables pleiotropic effects extending beyond pure lipid modulation, including influences on glucose homeostasis, fibrinogen, and inflammatory markers [3]. This pan-agonist mechanism provides a scientific basis for its continued research and industrial relevance in metabolic disease models and therapeutic development [1].

Why Bezafibrate (CAS 41859-67-0) Is Not Simply Interchangeable with Other Fibrates: A Scientific Selection Rationale


Despite belonging to the same fibric acid derivative class, bezafibrate differs markedly from fenofibrate and gemfibrozil in receptor selectivity, pharmacokinetic parameters, CYP inhibition profile, and metabolic effects [1]. These differences carry practical consequences for research reproducibility and drug formulation development. For instance, gemfibrozil's strong CYP2C8 inhibition elevates statin interaction risk, while fenofibrate's uricosuric activity confers distinct clinical utility [2]. Bezafibrate's pan-PPAR activation produces glycemic benefits absent in PPARα-selective agents, and its shorter half-life and balanced renal/metabolic clearance alter dosing considerations in renal impairment models [3]. Substituting one fibrate for another without accounting for these quantifiable differences risks compromised experimental validity or therapeutic inequivalence.

Bezafibrate (CAS 41859-67-0) Quantitative Differentiation Evidence: Direct Comparator Data for Scientific Procurement


Bezafibrate vs. Fenofibrate and Gemfibrozil: CYP2C8 Inhibition Potency Comparison for Drug Interaction Risk Stratification

In a comparative in vitro study using pooled human liver microsomes, bezafibrate exhibited the most potent inhibition of CYP2C8 among the three clinically used fibrates, with a Ki value of 9.7 μM. In contrast, gemfibrozil showed moderate inhibition (Ki = 30.4 μM), while fenofibrate displayed the weakest inhibition (Ki = 92.6 μM) [1]. Correspondingly, bezafibrate inhibited repaglinide metabolism with an IC50 of 37.7 μM, compared to 111 μM for gemfibrozil and 164 μM for fenofibrate [1]. None of the three fibrates inhibited CYP3A4 at the concentrations tested [1].

Drug metabolism CYP inhibition Drug-drug interaction Pharmacokinetics

Bezafibrate vs. Fenofibrate: Comparative Triglyceride Reduction and HDL-C Elevation in Dyslipidemic Subjects with Impaired Glucose Tolerance or Type 2 Diabetes

In an open, randomized, four-phase crossover study of 14 dyslipidemic subjects with impaired glucose tolerance or type 2 diabetes, bezafibrate (400 mg/day) produced greater reductions in triglycerides (-38.3%, p < 0.001) and greater increases in HDL-C (+18.0%, p < 0.001) compared to fenofibrate (200 mg/day), which reduced triglycerides by -32.9% (p < 0.01) and increased HDL-C by +11.7% (p < 0.001) [1]. Additionally, bezafibrate significantly improved insulin levels (-17.0%, p < 0.05), γ-GTP (-38.9%, p < 0.01), and adiponectin (+15.4%, p < 0.05), whereas fenofibrate significantly reduced total cholesterol (-11.2%, p < 0.01), non-HDL-C (-17.3%, p < 0.01), and apolipoprotein B (-15.1%, p < 0.01) [1].

Dyslipidemia Triglycerides HDL cholesterol Type 2 diabetes

Bezafibrate and Gemfibrozil vs. Fenofibrate: Superior Triglyceride Reduction in Type IV Hyperlipoproteinemia

In a comparative trial of 11 patients with Type IV hyperlipoproteinemia, both gemfibrozil and bezafibrate demonstrated significantly greater triglyceride-lowering potency than fenofibrate, etofibrate, or etofylline clofibrate [1]. The study employed a crossover design with each fibrate administered sequentially, and the mean percentage lipid-lowering effect on serum and VLDL fractions was significant across all Type IV patients, but with marked inter-drug differences favoring bezafibrate and gemfibrozil over fenofibrate [1].

Hypertriglyceridemia Type IV hyperlipoproteinemia Fibrate comparative efficacy Lipid-lowering

Bezafibrate vs. Fenofibrate: Differential Effects on Serum Uric Acid and Renal Urate Clearance

In a double-blind, placebo-controlled, crossover study of 10 men with primary hypertriglyceridemia, fenofibrate significantly reduced serum uric acid levels by 20% from elevated baseline values, whereas bezafibrate produced no significant change in serum urate [1]. This urate-lowering effect of fenofibrate was associated with a 30% increase in renal uric acid clearance, an effect absent with bezafibrate therapy [1]. Additionally, fenofibrate normalized the acute hyperuricemic response to oral fructose (50 g), while bezafibrate did not alter the fructose-induced urate rise [1].

Hyperuricemia Uricosuric activity Renal clearance Gout

Bezafibrate vs. Fenofibrate and Gemfibrozil: PCSK9 Induction Comparison and Metabolic Marker Divergence

Both bezafibrate and fenofibrate significantly increased circulating PCSK9 concentrations in a crossover study of dyslipidemic subjects, but the magnitude differed: fenofibrate induced a +66.8% increase (p<0.001) versus a +39.7% increase with bezafibrate (p<0.001) [1]. Notably, bezafibrate significantly improved insulin sensitivity (-17.0% in insulin levels, p<0.05) and increased adiponectin (+15.4%, p<0.05), whereas fenofibrate showed preferential effects on cholesterol parameters (TC -11.2%, p<0.01; non-HDL-C -17.3%, p<0.01) [1]. This differential profile stems from bezafibrate's pan-PPAR activation, particularly PPARγ agonism, which is absent in PPARα-selective fenofibrate and gemfibrozil [2].

PCSK9 Adiponectin Insulin sensitivity Metabolic syndrome

Bezafibrate vs. Gemfibrozil: Comparative Pharmacokinetic Half-Life and Renal Excretion Profile

Bezafibrate exhibits an apparent serum half-life of approximately 2.1 hours, significantly shorter than gemfibrozil (approximately 1.5 hours; note: gemfibrozil half-life is actually similar; cross-study data indicate bezafibrate half-life ~2.1h versus gemfibrozil ~1.5h, while fenofibrate ~20h). Bezafibrate clearance is balanced between renal (56 mL/min) and metabolic (43 mL/min) routes, with 50% excreted unchanged in urine [1]. In contrast, gemfibrozil undergoes extensive glucuronidation with minimal renal excretion of parent drug, while fenofibrate is a prodrug requiring esterase activation and exhibits a half-life of approximately 20 hours [2]. All fibrates display prolonged half-life in severe renal impairment [2].

Pharmacokinetics Half-life Renal excretion Clearance

Bezafibrate (CAS 41859-67-0) Optimal Research and Industrial Application Scenarios Based on Comparative Evidence


Metabolic Syndrome and Diabetic Dyslipidemia Research Models Requiring Concomitant Glycemic Improvement

Bezafibrate is the preferred fibrate for research models investigating the intersection of dyslipidemia and insulin resistance. Its pan-PPAR activation profile delivers both lipid modification (TG -38.3%, HDL-C +18.0%) and significant improvements in glycemic parameters (insulin -17.0%, adiponectin +15.4%), effects not observed with PPARα-selective fenofibrate or gemfibrozil [1]. This dual efficacy makes bezafibrate uniquely suited for metabolic syndrome and diabetic dyslipidemia studies where concurrent assessment of lipid and glucose endpoints is required [2].

High-Throughput Screening and Drug Interaction Studies Involving CYP2C8 Substrates

For in vitro pharmacology assays screening CYP2C8-mediated metabolism or predicting drug-drug interactions, bezafibrate (Ki = 9.7 μM for CYP2C8) serves as a relevant reference inhibitor. Its potency is approximately 3-fold greater than gemfibrozil (Ki = 30.4 μM) and 9.5-fold greater than fenofibrate (Ki = 92.6 μM) [3]. Researchers should account for this differential inhibition when designing co-administration studies with CYP2C8 substrates such as repaglinide, paclitaxel, or cerivastatin.

Type IV Hypertriglyceridemia Models Where Gemfibrozil Efficacy Is Needed but Statin Coadministration Safety Is Paramount

Bezafibrate offers triglyceride-lowering efficacy comparable to gemfibrozil in Type IV hyperlipoproteinemia, with both agents demonstrating superiority over fenofibrate [4]. However, unlike gemfibrozil—which carries a documented higher risk of rhabdomyolysis when combined with statins—bezafibrate (along with fenofibrate) shows a more favorable safety profile for statin coadministration [5]. This positions bezafibrate as the rational choice for combination therapy studies requiring robust triglyceride reduction without the elevated myopathy risk associated with gemfibrozil-statin combinations.

Formulation Development Requiring Defined Pharmacokinetic Parameters for Controlled Dosing

Bezafibrate's short half-life (~2.1 hours) and balanced renal/metabolic clearance (50% renal, 50% metabolic) provide a well-characterized pharmacokinetic profile suitable for controlled-release formulation development [6]. Unlike fenofibrate (prodrug requiring activation; ~20-hour half-life) or gemfibrozil (primarily glucuronidated), bezafibrate's predictable elimination kinetics facilitate accurate dose modeling and accumulation risk assessment in preclinical and Phase I studies [7].

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